![molecular formula C9H11BrN2O2 B1408967 2-Pyrazinepropanoic acid, 5-bromo-, ethyl ester CAS No. 1521263-39-7](/img/structure/B1408967.png)
2-Pyrazinepropanoic acid, 5-bromo-, ethyl ester
Overview
Description
Scientific Research Applications
Organic Synthesis Building Blocks
This compound can be used as a building block in organic synthesis . It is particularly valuable in the protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes .
Catalyst in Chemical Reactions
The compound can act as a catalyst in chemical reactions . For instance, it can be used in the protodeboronation of alkyl boronic esters utilizing a radical approach .
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that contain a functional group with the general structure R2C=NR’ (R’ ≠ H). They are often used as ligands in coordination chemistry .
Potential Inhibitor of SARS-CoV-2
Research has suggested that structural modifications of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate ester can enhance its biological activities . It has been studied as a potential inhibitor of SARS-CoV-2 .
Anti-fibrotic Activities
Some analogues of the compound have shown better anti-fibrotic activities than certain existing drugs . This suggests potential applications in the treatment of fibrotic diseases .
Use in Drug Design and Material Science
The compound has been used in the field of drug design and material science . It has been studied using various computational methods such as Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, and ADMET .
properties
IUPAC Name |
ethyl 3-(5-bromopyrazin-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-7-5-12-8(10)6-11-7/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUGBOSYPHLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazinepropanoic acid, 5-bromo-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.